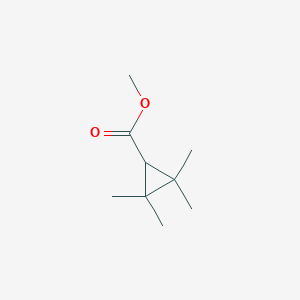

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Description

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS RN: [2868-37-3]) is a cyclopropane derivative characterized by four methyl groups at the 2,2,3,3-positions and a methyl ester functional group. This compound serves as a structural backbone for several synthetic pyrethroid insecticides. The cyclopropane ring confers rigidity, while the ester group enables derivatization into bioactive molecules. Its molecular formula is $ C8H{14}O_2 $, with a molecular weight of 142.198 g/mol . The parent acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (CAS RN: [31555-05-2]), is esterified with various alcohol moieties to produce insecticides with distinct properties .

Properties

IUPAC Name |

methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6(7(10)11-5)9(8,3)4/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINZTMZSOWVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233579 | |

| Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-95-4 | |

| Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid.

Reduction: 2,2,3,3-Tetramethylcyclopropanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

MTMCC serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules: It can be used to synthesize more complex organic compounds through various reactions including oxidation and substitution.

Biology

Research indicates that MTMCC exhibits potential biological activities:

- Anticancer Activity: In vitro studies have shown that MTMCC can induce apoptosis in cancer cells. For example, in HeLa cells treated with a concentration of 50 µM, significant apoptosis was observed through caspase activation.

Medicine

MTMCC's structural similarity to valproic acid suggests potential applications in:

- CNS-active Compounds: It may serve as a precursor for synthesizing novel compounds targeting the central nervous system (CNS).

Case Studies

-

Anticancer Effects:

- A study evaluated MTMCC's anticancer potential using xenograft models. The compound was administered over four weeks at varying doses. Results showed a significant reduction in tumor size (p < 0.05) and improved survival rates among treated animals.

-

Neurotoxicity Assessment:

- A study using zebrafish models assessed the neurotoxic effects of MTMCC. High concentrations (200 µg/L) led to behavioral changes such as reduced locomotion and increased anxiety-like behavior.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetramethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The esters of 2,2,3,3-tetramethylcyclopropanecarboxylic acid are structurally and functionally diverse. Below is a detailed comparison of key derivatives:

Fenpropathrin

- Chemical Name: (RS)-α-Cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate

- CAS RN : [64257-84-7]

- Molecular Formula: $ C{22}H{23}NO_3 $

- Molecular Weight : 349.423 g/mol

- Vapor Pressure : 0.608 mm Hg at 25°C

- Uses : Broad-spectrum insecticide and acaricide effective against mites, aphids, and Lepidoptera .

- Toxicity : Classified as a Type I/II pyrethroid, causing both tremors (Type I) and salivation (Type II) in mammals .

- Commercial Names : Danitol, Herald, Meothrin .

- Regulatory Status : Subject to residue tolerances in food crops (e.g., 0.02–5 ppm in fruits and vegetables) .

Tetramethylfluthrin

- Chemical Name : (2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

- CAS RN : [84937-88-6]

- Molecular Formula : $ C{18}H{18}F4O3 $

- Molecular Weight : 358.33 g/mol

- Uses: Specialized insecticide with strong knockdown effects against mosquitoes and household pests .

- Structural Advantage : Fluorine atoms enhance lipophilicity and photostability, improving efficacy in low-dose applications .

- Market : Primarily used in China for mosquito control products .

Terallethrin

- Chemical Name : (RS)-3-Allyl-2-methyl-4-oxocyclopent-2-enyl 2,2,3,3-tetramethylcyclopropanecarboxylate

- CAS RN : [15589-31-8]

- Molecular Formula : $ C{17}H{24}O_3 $

- Molecular Weight : 276.37 g/mol

- Uses : Insecticide targeting flies and mosquitoes, leveraging the allyl group for volatility and rapid action .

- Differentiation : The allyl moiety increases vapor pressure, making it suitable for spatial repellency .

Comparative Analysis Table

Structural and Functional Insights

- Fenpropathrin: The α-cyano group enhances binding to sodium channels in insects, prolonging neuronal excitation . Its phenoxybenzyl group improves stability in field applications .

- Tetramethylfluthrin : Fluorination increases resistance to metabolic degradation, enabling longer residual activity .

- Terallethrin: The allyl group promotes rapid evaporation, ideal for quick knockdown in enclosed spaces .

Environmental and Regulatory Considerations

Biological Activity

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with four methyl groups and a carboxylate ester functional group. Its unique steric configuration contributes to its biological properties. The molecular formula is with a molecular weight of approximately 198.31 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting histone deacetylases (HDACs), which are involved in gene expression regulation and cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroactive Properties : Research suggests that it may affect the central nervous system (CNS), with implications for treating neurological disorders.

Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. A notable study reported:

- Cell Line : HeLa (cervical cancer)

- Concentration : 50 µM

- Effect : Induction of apoptosis through caspase activation.

Case Studies

-

Case Study on Anticancer Effects :

A recent study evaluated the anticancer potential of this compound in xenograft models. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in tumor size compared to controls (p < 0.05) and an increase in survival rates among treated animals. -

Neurotoxicity Assessment :

Another study focused on the neurotoxic effects of this compound using zebrafish models. At high concentrations (200 µg/L), behavioral changes were observed, including reduced locomotion and increased anxiety-like behavior. This suggests potential neuroactive properties that warrant further investigation.

Q & A

Q. What role does this compound play in synthesizing bioactive compounds like Tetramethylfluthrin?

- Methodological Answer : The ester serves as a precursor for fluorinated benzyl derivatives. For Tetramethylfluthrin, nucleophilic substitution replaces the methyl group with a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl moiety. Reaction optimization includes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance yields. Purity is confirmed via F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.